![molecular formula C15H17N3O4 B5141817 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5141817.png)
3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one, also known as NPEC, is a synthetic compound that has gained attention in the scientific community due to its potential as a research tool. NPEC is a chromone derivative that has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for scientific research.
作用機序
The exact mechanism of action of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has been shown to inhibit the activity of protein kinase C by binding to its regulatory domain, which prevents the enzyme from being activated. 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has also been shown to bind to the dopamine D2 receptor and act as a partial agonist, which can modulate the activity of this receptor.
Biochemical and Physiological Effects:
3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and differentiation, the modulation of neurotransmitter release, and the regulation of ion channel activity. 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
One advantage of using 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one in scientific research is its versatility, as it can modulate the activity of a variety of enzymes and receptors. However, one limitation is that the exact mechanism of action of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research involving 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one. One area of interest is the development of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one analogs that have improved potency and selectivity for specific enzymes and receptors. Another area of interest is the investigation of the potential therapeutic applications of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one and its effects on cellular signaling pathways.
合成法
The synthesis of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one involves several steps, starting with the reaction of 4-hydroxycoumarin with 2-bromoethylamine hydrobromide to form 4-{[2-(bromoethyl)amino]methyl}-2H-chromen-2-one. This intermediate is then reacted with pyrrolidine to form 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one.
科学的研究の応用
3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has been used in various scientific studies due to its ability to modulate the activity of a variety of enzymes and receptors. For example, 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has been shown to inhibit the activity of protein kinase C, which plays a role in cell proliferation and differentiation. 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
特性
IUPAC Name |
3-nitro-4-(2-pyrrolidin-1-ylethylamino)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-15-14(18(20)21)13(11-5-1-2-6-12(11)22-15)16-7-10-17-8-3-4-9-17/h1-2,5-6,16H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWQYFKQPDSZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-(2-pyrrolidin-1-ylethylamino)chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

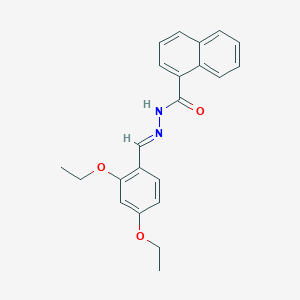
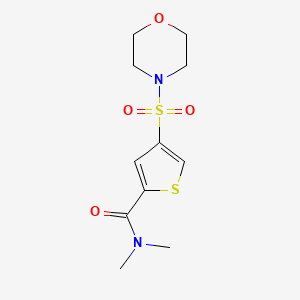
![[1-(1-benzofuran-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5141745.png)
![N-(2-{[amino(imino)methyl]amino}ethyl)-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide sulfate (2:1)](/img/structure/B5141751.png)
![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5141754.png)
![5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5141757.png)
![1-phenyl-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5141766.png)
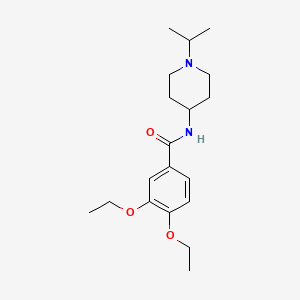
![1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B5141777.png)
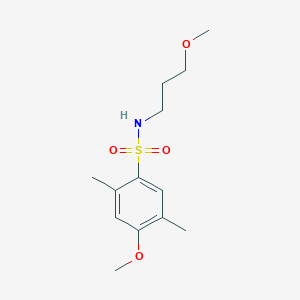
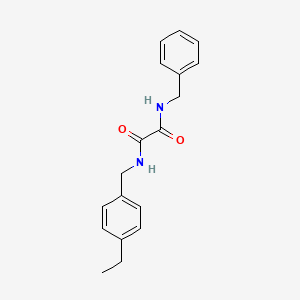
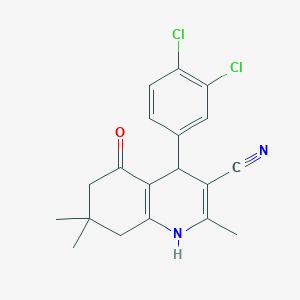
![N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalate](/img/structure/B5141814.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5141820.png)